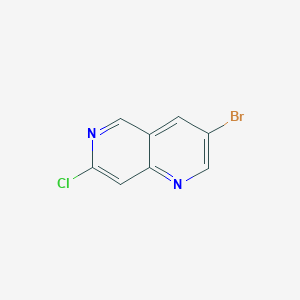

3-Bromo-7-chloro-1,6-naphthyridine

Description

BenchChem offers high-quality 3-Bromo-7-chloro-1,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-chloro-1,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-chloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-1-5-3-12-8(10)2-7(5)11-4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDAOPCNPLUPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC(=CC2=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromo-7-chloro-1,6-naphthyridine: A Technical Guide for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides a unique three-dimensional arrangement for molecular interactions with biological targets. This framework has been successfully incorporated into a multitude of biologically active agents, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic functionalization of the 1,6-naphthyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design.

This technical guide focuses on a key derivative, 3-Bromo-7-chloro-1,6-naphthyridine (CAS Number: 1384080-06-1), a versatile building block for the synthesis of novel therapeutics. The presence of two distinct halogen atoms at the 3- and 7-positions offers orthogonal reactivity, enabling selective and sequential functionalization. This guide will provide a comprehensive overview of its properties, a plausible synthetic strategy, its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and its potential applications in drug discovery, thereby equipping researchers with the foundational knowledge to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties of 3-Bromo-7-chloro-1,6-naphthyridine

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of 3-Bromo-7-chloro-1,6-naphthyridine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1384080-06-1 | [1][2][3][4] |

| Molecular Formula | C₈H₄BrClN₂ | [1][2] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| Appearance | White to light yellow solid | Chemical Supplier Data |

| Boiling Point (Predicted) | 343.9 ± 37.0 °C | Chemical Supplier Data |

| Density (Predicted) | 1.762 ± 0.06 g/cm³ | Chemical Supplier Data |

| pKa (Predicted) | 0.42 ± 0.30 | Chemical Supplier Data |

Synthesis of the 1,6-Naphthyridine Scaffold: A Strategic Overview

A general workflow for the synthesis of a substituted 1,6-naphthyridine is depicted below. The specific precursors for 3-Bromo-7-chloro-1,6-naphthyridine would require a retrosynthetic analysis to identify appropriately substituted pyridine and other acyclic precursors.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 3. 3-bromo-7-chloro-1,6-Naphthyridine | 1384080-06-1 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rkmmanr.org [rkmmanr.org]

- 8. chemrevlett.com [chemrevlett.com]

Introduction: The Strategic Value of Halogenated Naphthyridines in Modern Synthesis

An In-Depth Technical Guide to 3-Bromo-7-chloro-1,6-naphthyridine

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Its derivatives have demonstrated a wide range of therapeutic potential, including applications as antitumor, antiviral, and kinase inhibitors.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold transforms the otherwise relatively inert core into a highly versatile synthetic intermediate.

This guide focuses on 3-Bromo-7-chloro-1,6-naphthyridine, a key building block for drug discovery and development. The differential reactivity of the bromine and chlorine substituents provides chemists with orthogonal synthetic handles, allowing for sequential and site-selective modifications. This technical whitepaper will delve into the core physicochemical properties of this compound, outline a robust protocol for its characterization, explore its vast potential in synthetic diversification, and provide essential handling and safety information for laboratory professionals.

Core Physicochemical Properties

The fundamental characteristics of 3-Bromo-7-chloro-1,6-naphthyridine are summarized below. This quantitative data is the cornerstone of its use in stoichiometry-sensitive reactions and for its analytical characterization.

| Property | Value | Source |

| Molecular Weight | 243.49 g/mol | [3] |

| Molecular Formula | C₈H₄BrClN₂ | [3] |

| CAS Number | 1384080-06-1 | [3][4][5] |

| Canonical SMILES | C1=C(C=NC2=C1N=CC(=C2)Br)Cl | |

| Physical Form | Solid (Typical) |

Caption: Structure and key identifiers of the title compound.

Synthetic Strategy and Mechanistic Considerations

While numerous methods exist for constructing naphthyridine rings, the synthesis of specifically substituted analogues like 3-Bromo-7-chloro-1,6-naphthyridine typically relies on the assembly of functionalized pyridine precursors. A common and effective approach involves a multi-step sequence starting from readily available pyridines, followed by cyclization and subsequent halogenation steps.

The rationale behind a multi-step approach is control. Building the core with one halogen present and then introducing the second allows for regiochemical precision that is difficult to achieve by direct halogenation of the parent 1,6-naphthyridine.

Structural Verification and Quality Control

Confirming the identity and purity of 3-Bromo-7-chloro-1,6-naphthyridine is critical before its use in subsequent reactions. A combination of spectroscopic methods provides a self-validating system for quality control. Authoritative spectral data for this compound is available from vendors for comparison.[6]

Experimental Protocol: Standard QC Analysis

-

Mass Spectrometry (MS):

-

Rationale: To confirm the molecular weight and isotopic pattern. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a distinctive isotopic cluster.

-

Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile). Analyze via Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent ion cluster corresponding to [M+H]⁺ at m/z 242.9, 244.9, and 246.9, reflecting the natural isotopic abundance of Br and Cl.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Rationale: To confirm the proton environment and substitution pattern on the aromatic rings.

-

Method: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Result: The spectrum should show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm), corresponding to the four protons on the naphthyridine core. The coupling patterns (doublets, singlets) will be indicative of their relative positions.

-

-

Carbon NMR (¹³C NMR) Spectroscopy:

-

Rationale: To confirm the carbon skeleton of the molecule.

-

Method: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

-

Expected Result: Eight distinct signals corresponding to the eight carbon atoms of the naphthyridine ring system. The chemical shifts will be influenced by the attached nitrogen and halogen atoms.

-

Application in Drug Discovery: A Versatile Synthetic Hub

The true value of 3-Bromo-7-chloro-1,6-naphthyridine lies in its capacity as a versatile building block for creating libraries of more complex molecules. The C-Br and C-Cl bonds serve as reliable handles for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern medicinal chemistry.

The differential reactivity (C-Br bonds are generally more reactive than C-Cl bonds in standard cross-coupling conditions) allows for selective, stepwise functionalization. A researcher can first perform a reaction at the more reactive 3-bromo position, isolate the product, and then perform a second, different coupling reaction at the 7-chloro position. This strategic approach is fundamental to building molecular complexity efficiently.

Caption: Synthetic diversification pathways using 3-Bromo-7-chloro-1,6-naphthyridine.

This strategic diversification is central to Structure-Activity Relationship (SAR) studies. By rapidly creating dozens of analogues where different chemical groups are attached at the C3 and C7 positions, drug development teams can systematically probe how structural changes affect the molecule's biological activity, optimizing for potency and selectivity against a specific disease target.

Safety, Handling, and Storage

As with all specialized chemical reagents, proper handling of 3-Bromo-7-chloro-1,6-naphthyridine is paramount for laboratory safety.

-

General Handling: All chemical products should be treated as having unknown hazards.[3] Handling must be performed only by trained personnel familiar with specialized chemical procedures.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-Bromo-7-chloro-1,6-naphthyridine is more than just a chemical with a defined molecular weight; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, coupled with the orthogonally reactive halogen handles, provides an efficient and reliable platform for the synthesis of novel, complex molecules. Understanding its properties, characterization, and synthetic potential allows researchers to fully leverage this building block in the quest for next-generation therapeutics.

References

-

Hoffman Fine Chemicals. 3-Bromo-7-chloro-1,6-naphthyridine | CAS RN 1384080-06-1. [Link]

-

MDPI. Synthesis of Novel Benzo[b][3][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

-

PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

Sources

- 1. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]

- 2. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. parchem.com [parchem.com]

- 5. 3-bromo-7-chloro-1,6-Naphthyridine | 1384080-06-1 [chemicalbook.com]

- 6. 3-bromo-7-chloro-1,6-Naphthyridine(1384080-06-1) 1H NMR [m.chemicalbook.com]

- 7. 3-bromo-7-chloro-2-methyl-1,6-naphthyridine | 2772659-04-6 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-7-chloro-1,6-naphthyridine

Abstract

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of safety. Key identifiers and properties for 3-Bromo-7-chloro-1,6-naphthyridine are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-Bromo-7-chloro-1,6-naphthyridine | [3][4] |

| CAS Number | 1384080-06-1 | [3][4] |

| Molecular Formula | C₈H₄BrClN₂ | [3][4] |

| Molecular Weight | 243.49 g/mol | [3][4] |

| Appearance | Solid (Typical for similar compounds) | N/A |

| Solubility | Insoluble in water, soluble in organic solvents like acetone (inferred).[5] | [5] |

Hazard Identification and Risk Assessment

No specific, comprehensive toxicological studies for 3-Bromo-7-chloro-1,6-naphthyridine are publicly available.[3][6] Therefore, a conservative risk assessment must be performed based on the known hazards of its structural class and analogous molecules. Several related bromo-chloro-naphthyridine and quinoline isomers are classified as hazardous.[7][8]

Causality of Hazards: The primary hazards are associated with the compound's aromatic, halogenated structure. Such compounds can be irritants, potential allergens, and may have unknown systemic toxicities upon absorption. Upon combustion or thermal decomposition, they can release highly toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).[9]

Inferred GHS Classification: Based on data for close analogs like 3-Bromo-5-chloro-1,8-naphthyridine and 3-Bromo-8-chloro-1,5-naphthyridine, a precautionary GHS classification is recommended as follows.[7][8]

| Hazard Class | Hazard Statement | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Exclamation Mark | [7][8] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | [7][8] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | [7][8] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Exclamation Mark | [7][8] |

It is critical to handle this compound as if it fully possesses all the hazards listed above until specific data becomes available to refute them.

Hierarchy of Controls: A Self-Validating Safety System

To ensure safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This system prioritizes the most effective measures first.

Caption: Hierarchy of Controls for Safe Handling.

1. Elimination/Substitution (Not Feasible): As this specific molecule is required for research, these controls are not applicable.

2. Engineering Controls (Primary Barrier): This is the most critical step for containing the chemical.

- Chemical Fume Hood: All handling of 3-Bromo-7-chloro-1,6-naphthyridine, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[10] This is non-negotiable. The fume hood contains potentially harmful dust and vapors, preventing inhalation.[11]

- Ventilated Enclosures: For storage of larger quantities, a ventilated cabinet is recommended.

3. Administrative Controls (Procedural Safety):

- Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.

- Standard Operating Procedures (SOPs): Develop and follow a specific SOP for all experiments involving this compound.

- Training: Ensure all personnel are trained on the potential hazards and the specific SOPs before handling the compound.

4. Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential to protect the user from contact with the chemical in the event of a spill or failure of engineering controls.[11]

| PPE Category | Specification | Rationale | Source(s) |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended for extended procedures. | Provides a barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. | [6][10] |

| Eye and Face Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield is required for splash hazards. | Protects eyes from airborne particles and splashes, which can cause serious irritation. | [7][12] |

| Body Protection | A standard laboratory coat is mandatory. A chemical-resistant apron is advised for larger quantities. | Protects skin and personal clothing from contamination. | [11] |

| Respiratory Protection | Not required if work is performed within a certified fume hood. Otherwise, a NIOSH-approved respirator is necessary. | A fume hood is the primary means of respiratory protection. | [6][10] |

Experimental Protocol: Safe Handling Workflow

The following step-by-step protocol provides a self-validating system for safely handling solid 3-Bromo-7-chloro-1,6-naphthyridine.

Caption: Step-by-step safe handling workflow.

Step 1: Preparation

-

Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

Don all required PPE as detailed in Table 3.

-

Gather all necessary equipment (spatulas, weigh boats, reaction vessel, solvents).

-

Ensure a chemical spill kit is accessible.

-

Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

Step 2: Weighing

-

Perform all weighing operations inside the fume hood to contain any airborne powder.

-

Use an anti-static weigh boat or paper.

-

Carefully transfer the desired amount of solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

-

Close the stock bottle immediately after transfer.

Step 3: Transfer to Reaction Vessel

-

Place the reaction vessel securely in the fume hood.

-

Use a powder funnel to guide the solid into the vessel, minimizing the chance of spillage.

-

Rinse the weigh boat and funnel with a small amount of the reaction solvent to ensure a complete quantitative transfer.

-

Seal the reaction vessel.

Step 4: Cleanup

-

Carefully wipe down the spatula, balance, and any other contaminated surfaces with a solvent-dampened towel.

-

Dispose of the weigh boat, absorbent liner, and outer gloves into a designated solid hazardous waste container.[6]

-

Remove remaining PPE.

-

Wash hands thoroughly with soap and water.[7]

Emergency Procedures

In the event of an accidental exposure or release, immediate and correct action is vital.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]

-

Minor Spill (in fume hood): Wearing appropriate PPE, cover the spill with a chemical absorbent. Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[7]

-

Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact the institution's emergency response team.[10]

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

The storage area should be clearly labeled.

Disposal:

-

All waste containing 3-Bromo-7-chloro-1,6-naphthyridine must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials (gloves, paper towels, etc.) in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][7]

Reactivity and Synthetic Considerations

For the intended audience, understanding the compound's reactivity is key to its safe use in experiments. The 1,6-naphthyridine core is a known pharmacophore, and the halogen substituents are versatile synthetic handles.[1][14]

-

Cross-Coupling Reactions: The bromo and chloro groups are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions often require heat, bases, and catalysts, which can increase the overall hazard of the experiment. A thorough risk assessment of all reagents is required.

-

Thermal Stability: While stable under normal conditions, avoid excessive heat. Thermal decomposition can lead to the release of hazardous gases like HBr, HCl, and NOx.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

By understanding these principles, researchers can design experiments that are not only scientifically sound but also inherently safer.

References

-

CAS RN 1384080-06-1 | 3-Bromo-7-chloro-1,6-naphthyridine | MFCD28129103. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. (2010, November 16). Capot Chemical. Retrieved from [Link]

-

Safety Data Sheet for 3-Bromo-5-chloro-1,8-naphthyridine. (2024, November 1). Aaron Chemicals. Retrieved from [Link]

-

3-Bromo-1-chloro-5,5-dimethylhydantoin. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Novel Benzo[b][3][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023, February 9). MDPI. Retrieved from [Link]

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

SAFETY DATA SHEET BROMICIDE® GRANULES (US). (n.d.). AWS. Retrieved from [Link]

-

1-Bromo-3-chloro-5,5-dimethylhydantoin. (n.d.). PubChem. Retrieved from [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved from [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (n.d.). NIH. Retrieved from [Link]

-

Novel Coumarin Derivatives with Expected Biological Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. parchem.com [parchem.com]

- 5. 1-Bromo-3-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 61828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. aaronchem.com [aaronchem.com]

- 8. 97267-61-3|3-Bromo-8-chloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

- 14. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-7-chloro-1,6-naphthyridine: Sourcing, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-7-chloro-1,6-naphthyridine, a key heterocyclic building block for researchers in drug discovery and materials science. The document details reliable sourcing strategies, presents a representative laboratory-scale synthetic protocol, and explores the compound's significant applications, particularly in the development of kinase inhibitors. This guide is intended to serve as a critical resource for scientists and development professionals, offering both practical procurement information and in-depth scientific context to facilitate its effective use in research and development.

Introduction: A Privileged Scaffold in Modern Chemistry

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.[1] This structural motif is a nitrogen-containing heterocyclic system that serves as a versatile foundation for the synthesis of a wide array of biologically active compounds.

Chemical Identity and Properties

3-Bromo-7-chloro-1,6-naphthyridine is a disubstituted naphthyridine featuring bromine and chlorine atoms at key positions. These halogens are not merely passive substituents; they are critical functional handles that enable a diverse range of subsequent chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This strategic halogenation allows for the precise and controlled introduction of various molecular fragments, making it an invaluable intermediate in synthetic chemistry.

| Property | Value | Source |

| Chemical Name | 3-Bromo-7-chloro-1,6-naphthyridine | - |

| CAS Number | 1384080-06-1 | [2][3] |

| Molecular Formula | C₈H₄BrClN₂ | [4] |

| Molecular Weight | 243.49 g/mol | [4] |

| Appearance | Typically an off-white to yellow solid | Supplier Data |

| Canonical SMILES | C1=C(C=C2C(=N1)C=C(N=C2)Br)Cl | - |

Significance in Medicinal Chemistry

The 1,6-naphthyridine framework is a cornerstone in the design of targeted therapeutics. Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for precise interactions with the active sites of enzymes, particularly kinases.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, derivatives of the 1,6-naphthyridine scaffold are actively investigated as inhibitors for a range of kinases, including c-Met and Cyclin-Dependent Kinase 5 (CDK5).[7][8][9] The bromine and chlorine atoms on the core of 3-Bromo-7-chloro-1,6-naphthyridine serve as orthogonal synthetic vectors for building structure-activity relationships (SAR) in drug discovery campaigns.

Commercial Sourcing and Procurement

For many research organizations, direct purchase of 3-Bromo-7-chloro-1,6-naphthyridine is the most efficient route. The compound is available from a number of specialized chemical suppliers.

Selecting a Reputable Supplier

When sourcing this intermediate, it is crucial to partner with suppliers who provide comprehensive analytical documentation. A Certificate of Analysis (CoA) is mandatory and should confirm the compound's identity and purity via methods such as ¹H NMR and HPLC. A Safety Data Sheet (SDS) must also be readily available.

Comparative Table of Commercial Suppliers

The following table lists several known suppliers of 3-Bromo-7-chloro-1,6-naphthyridine. Researchers should always verify stock and request a quotation directly from the supplier, as availability and pricing are subject to change.

| Supplier | CAS Number | Example Product Number | Notes |

| Parchem | 1384080-06-1 | - | A supplier of specialty chemicals.[2] |

| AstaTech (via Fisher Sci.) | 1384080-06-1 | AT22563 | Available in research quantities. |

| Hoffman Fine Chemicals | 1384080-06-1 | - | Provides laboratory-scale quantities and can provide an MSDS upon request.[4] |

| ChemicalBook | 1384080-06-1 | - | An online chemical database that lists multiple suppliers.[3] |

| Sigma-Aldrich | 1384080-06-1 | - | Lists the compound, confirming its commercial availability. |

Laboratory Synthesis Strategy

While commercially available, an in-house synthesis may be required for large quantities or for the generation of analogues. The synthesis of the 1,6-naphthyridine core typically involves the construction of the fused pyridine rings from substituted pyridine or amine precursors.

Retrosynthetic Rationale

A common and effective strategy for constructing the 1,6-naphthyridine skeleton is through a condensation and cyclization reaction, such as the Friedländer annulation or a related acid-catalyzed cyclization. The causality behind this choice is that these reactions are robust and allow for the convergent assembly of complex heterocyclic systems from simpler, more readily available starting materials. The specific placement of bromo and chloro substituents is achieved by using appropriately halogenated precursors.

Representative Synthetic Protocol

The following protocol is an illustrative, multi-step synthesis based on established chemical principles for constructing substituted naphthyridine cores. Note: This is a representative workflow and may require optimization. All steps should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of a Halogenated Pyridine Precursor

-

Start with a commercially available aminopyridine. For this synthesis, a suitable starting material would be 4-amino-2,6-dichloropyridine.

-

Perform a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2,6-dichloro-4-bromopyridine. This is a classic transformation that provides a reliable method for introducing bromine onto an aromatic ring.

Step 2: Introduction of a Carbon Synthon via Cross-Coupling

-

React the 2,6-dichloro-4-bromopyridine with a suitable coupling partner, such as ethyl vinyl ether, under palladium catalysis (e.g., Suzuki or Stille coupling). This step introduces a two-carbon unit that is essential for forming the second ring of the naphthyridine core.

-

Acidic workup of the resulting enol ether yields the corresponding acetaldehyde derivative.

Step 3: Condensation and Cyclization to form the Naphthyridine Core

-

Condense the acetaldehyde derivative with a suitable enamine or ammonia source under acidic conditions (e.g., using polyphosphoric acid (PPA)).[10]

-

The acidic conditions promote an intramolecular cyclization followed by dehydration (aromatization) to form the 7-chloro-3-bromo-1,6-naphthyridine ring system. The high temperature and dehydrating nature of PPA are critical for driving the reaction to completion.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Purification and Characterization

The final product must be purified, typically using column chromatography on silica gel. The identity and purity of the compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (characteristic of bromine and chlorine).

-

HPLC: To determine the purity, which should typically be >95% for use in further reactions.

Key Applications in Research and Development

The primary value of 3-Bromo-7-chloro-1,6-naphthyridine lies in its utility as a versatile building block for creating more complex molecules with potential therapeutic applications.

A Scaffold for Kinase Inhibitors

The 1,6-naphthyridine scaffold is a proven pharmacophore for kinase inhibitors.[5][6] The bromine at the C3 position and the chlorine at the C7 position can be selectively addressed using orthogonal cross-coupling reactions. For instance, the more reactive bromine can be targeted with a Suzuki coupling, while the chlorine might be displaced via a Buchwald-Hartwig amination. This allows for the systematic exploration of chemical space around the core, a process central to optimizing drug candidates.

A notable example is the development of CDK5 inhibitors based on the 1,6-naphthyridine scaffold for treating kidney diseases.[7][8] In such a context, 3-Bromo-7-chloro-1,6-naphthyridine would be an ideal starting point to synthesize a library of compounds for screening.

Illustrative Kinase Inhibition Pathway

The diagram below illustrates the mechanism of a Type I kinase inhibitor, a class of drugs to which many naphthyridine derivatives belong. These inhibitors compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signaling cascade.

Caption: Mechanism of competitive ATP-binding kinase inhibition.

Safety, Handling, and Storage

Hazard Identification

While a specific, comprehensive SDS for 3-Bromo-7-chloro-1,6-naphthyridine is not universally published, data from structurally analogous halo-naphthyridines suggest the following potential hazards:[11]

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).

-

H315: Causes skin irritation (Category 2).

-

H319: Causes serious eye irritation (Category 2A).

-

H335: May cause respiratory irritation (STOT SE, Category 3).

It is imperative to obtain and consult the supplier-specific Safety Data Sheet (SDS) before handling this compound. [4]

Recommended Handling Procedures

-

Handle only in a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage and Stability

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

3-Bromo-7-chloro-1,6-naphthyridine is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its commercial availability from reputable suppliers provides a straightforward procurement path for most research applications. For larger-scale needs, established synthetic methodologies for the 1,6-naphthyridine core can be adapted for its production. The true power of this molecule lies in the synthetic versatility afforded by its halogen substituents, which enables researchers to rapidly generate diverse libraries of novel compounds, particularly in the pursuit of potent and selective kinase inhibitors. Proper handling and adherence to safety protocols are essential when working with this and all related chemical compounds.

References

-

Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubMed Central. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available at: [Link]

-

Wang, Y., Xu, Z. L., Ai, J., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

RSC Publishing. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ][4][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available at: [Link]

-

PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). 3-Bromo-7-chloro-1,6-naphthyridine. Available at: [Link]

-

MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

-

ResearchGate. (2023). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Available at: [Link]

-

R Discovery. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

- Google Patents. (n.d.). CN110964011B - Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde.

-

Capot Chemical. (2010). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Available at: [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet for 3-Bromo-5-chloro-1,8-naphthyridine. Available at: [Link]

-

MDPI. (2023). Synthesis of Novel Benzo[b][4][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Available at: [Link]

-

Chemical Review and Letters. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Available at: [Link]

-

Rajendran, S. P., & Manonmani, M. (2009). Synthesis of 6-chloro-7-phenyldibenzo[b,h][4][7]naphthyridines. ResearchGate. Available at: [Link]

-

Islamic Azad University. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. parchem.com [parchem.com]

- 3. 3-bromo-7-chloro-1,6-Naphthyridine | 1384080-06-1 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aaronchem.com [aaronchem.com]

A Comprehensive Technical Guide to 3-Bromo-7-chloro-1,6-naphthyridine for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

3-Bromo-7-chloro-1,6-naphthyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, characterized by the presence of two reactive sites—a bromine and a chlorine atom on the naphthyridine core—make it a versatile precursor for the synthesis of a diverse array of complex molecules. The 1,6-naphthyridine scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including potential applications as kinase inhibitors in oncology and as antibacterial agents. This guide provides an in-depth technical overview of 3-Bromo-7-chloro-1,6-naphthyridine, covering its procurement, synthesis, quality control, and applications, to empower researchers in their drug discovery and development endeavors.

Sourcing and Procurement: Identifying Reliable Suppliers

The consistent quality and timely availability of starting materials are paramount in research and development. Several chemical suppliers offer 3-Bromo-7-chloro-1,6-naphthyridine (CAS No. 1384080-06-1). When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of detailed analytical data (such as a Certificate of Analysis), and the supplier's reputation for quality and reliability.

Below is a comparative table of some of the key suppliers:

| Supplier | Website | Available Quantities | Purity | Notes |

| Parchem | Bulk and R&D quantities[1] | Typically >97% | A well-established supplier of specialty chemicals.[1] | |

| ChemicalBook | Gram to kilogram scale | Varies by supplier | A platform that connects buyers with multiple suppliers; it is advisable to vet individual suppliers.[2] | |

| Hoffman Fine Chemicals | Milligram to gram scale | High purity for research | Specializes in fine chemicals for research and development.[3] | |

| Alchimica | Milligram to gram scale[4] | Not specified | A European-based supplier of chemicals for laboratory use.[4] |

It is strongly recommended to request a Certificate of Analysis (CoA) from the supplier before purchase. The CoA should provide detailed information on the compound's identity, purity (typically determined by HPLC), and spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthetic Strategies: A Plausible Route to 3-Bromo-7-chloro-1,6-naphthyridine

A potential synthetic pathway could involve a multi-step sequence starting from a substituted aminopyridine. For instance, a diazotization reaction on a diaminopyridine precursor, followed by Sandmeyer reactions, could be employed to introduce the bromo and chloro substituents. The cyclization to form the second pyridine ring can often be achieved through reactions like the Skraup or Friedländer synthesis.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for 3-Bromo-7-chloro-1,6-naphthyridine.

Quality Control and Analytical Validation: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of 3-Bromo-7-chloro-1,6-naphthyridine before its use in any experimental work. The following are key analytical techniques and representative protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The aromatic region of the ¹H NMR spectrum will be characteristic of the disubstituted naphthyridine ring system.

Expected ¹H NMR Spectral Features: The spectrum should exhibit distinct signals in the aromatic region, with chemical shifts and coupling constants consistent with the substitution pattern.

Expected ¹³C NMR Spectral Features: The spectrum will show eight distinct carbon signals, with the chemical shifts of the carbons directly attached to the nitrogen, bromine, and chlorine atoms being particularly informative.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method should provide a sharp, symmetrical peak for the main component, with any impurities being well-resolved. Mass spectrometry is used to confirm the molecular weight of the compound.

Typical HPLC-MS Method:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm), coupled with a mass spectrometer.

-

Expected Mass Spectrum: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 243.9 and 245.9, reflecting the isotopic distribution of bromine and chlorine.

Workflow for Incoming Material Qualification:

Caption: A typical workflow for the quality control of incoming 3-Bromo-7-chloro-1,6-naphthyridine.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of two distinct halogen atoms on the 1,6-naphthyridine core makes 3-Bromo-7-chloro-1,6-naphthyridine a highly versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The bromine and chlorine atoms can be selectively functionalized, allowing for the introduction of a wide range of substituents.

Key Reactions and Transformations:

-

Suzuki Coupling: The bromo substituent is particularly amenable to Suzuki coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.

-

Buchwald-Hartwig Amination: Both the bromo and chloro substituents can undergo Buchwald-Hartwig amination, allowing for the facile introduction of various amine groups.

-

Nucleophilic Aromatic Substitution (SNA_r): The chloro group can be displaced by nucleophiles, providing another avenue for derivatization.

Role in Kinase Inhibitor Synthesis:

The 1,6-naphthyridine scaffold is a known "hinge-binding" motif in many kinase inhibitors. The ability to introduce diverse substituents at the 3- and 7-positions of 3-Bromo-7-chloro-1,6-naphthyridine allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to the development of potent and selective inhibitors. For example, derivatives of naphthyridinone have been explored as potent inhibitors of PKMYT1, a crucial regulator of the cell cycle, with potential applications in cancer therapy.[5] Furthermore, 2,7-naphthyridinone derivatives have been investigated as inhibitors of c-Kit and VEGFR-2 kinases.[6]

Logical Flow of Application in Drug Discovery:

Caption: The application of 3-Bromo-7-chloro-1,6-naphthyridine in a typical drug discovery workflow.

Conclusion

3-Bromo-7-chloro-1,6-naphthyridine stands out as a pivotal building block for the synthesis of novel bioactive compounds. Its well-defined reactive sites offer a gateway to a vast chemical space, enabling the generation of diverse molecular libraries for high-throughput screening. A thorough understanding of its sourcing, synthesis, and analytical characterization is fundamental for any research program that utilizes this versatile intermediate. By adhering to stringent quality control measures and leveraging its synthetic potential, researchers can effectively harness the power of this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

Hoffman Fine Chemicals. CAS RN 1384080-06-1 | 3-Bromo-7-chloro-1,6-naphthyridine | MFCD28129103. [Link]

-

Alchimica. 3-bromo-7-chloro-1,6-Naphthyridine (1 x 100 mg). [Link]

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC. [Link]

-

One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H )-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

-

(PDF) Synthesis of 6-chloro-7-phenyldibenzo[b,h][7][8]naphthyridines. ResearchGate. [Link]

-

Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. [Link]

-

Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Publications. [Link]

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

-

Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. Preprints.org. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Semantic Scholar. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 3-bromo-7-chloro-1,6-Naphthyridine | 1384080-06-1 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3-bromo-7-chloro-1,6-Naphthyridine (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-7-chloro-1,6-naphthyridine-2-carbonitrile CAS#: 3036618-06-8 [m.chemicalbook.com]

- 8. 1246550-12-8|3-Bromo-7-chloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

The 1,6-Naphthyridine Core: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of the 1,6-naphthyridine core. It delves into the seminal synthetic methodologies, from classical name reactions to modern catalytic systems, offering detailed experimental protocols and a critical analysis of their advantages and limitations. Furthermore, this guide explores the journey of 1,6-naphthyridine derivatives from academic curiosities to clinically relevant molecules, with a focus on their application as potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Through a blend of historical context, mechanistic insights, and practical guidance, this document serves as an essential resource for researchers engaged in the design and synthesis of novel 1,6-naphthyridine-based compounds.

Introduction: The Dawn of a Privileged Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] The first naphthyridine derivative was synthesized by Reissert in 1893, but it was not until 1958 that the synthesis of the parent 1,6-naphthyridine was accomplished, completing the family of unsubstituted naphthyridines.[3]

The 1,6-naphthyridine core, with its unique electronic distribution and hydrogen bonding capabilities, has emerged as a "privileged scaffold" in drug discovery. This term, coined by Evans in the late 1980s, refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target by making specific structural modifications.[4] Indeed, derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] This guide will trace the historical arc of this important heterocyclic system, from its initial discovery to its current status as a cornerstone in the development of targeted therapeutics.

The Genesis of 1,6-Naphthyridine: Early Synthetic Endeavors

The mid-20th century marked the beginning of a systematic exploration of the synthesis of various naphthyridine isomers. The initial approaches were often extensions of well-established methods for quinoline synthesis, most notably the Skraup reaction.

The First Synthesis: Ikekawa's Breakthrough (1958)

The Skraup Reaction: A Classical but Challenging Approach

The Skraup reaction, a cornerstone of quinoline synthesis, was one of the earliest methods adapted for the preparation of naphthyridines.[5] This reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The harsh, often violently exothermic conditions and the use of strong acids, however, presented significant challenges, frequently leading to low yields and the formation of tarry by-products.[5]

Despite its drawbacks, modifications of the Skraup reaction were instrumental in the early synthesis of substituted 1,6-naphthyridines. The general mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and finally, oxidation to the aromatic naphthyridine.

Representative Experimental Protocol: Skraup Synthesis of a Substituted 1,6-Naphthyridine

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 4-aminopyridine while cooling in an ice bath.

-

Step 2: Addition of Reagents. To this mixture, add glycerol followed by an oxidizing agent, such as arsenic acid or nitrobenzene.

-

Step 3: Heating. Gently heat the mixture. The reaction is often exothermic and may begin to reflux without external heating. Once the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for several hours.

-

Step 4: Work-up. After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated base solution (e.g., sodium hydroxide).

-

Step 5: Extraction and Purification. Extract the product with a suitable organic solvent (e.g., chloroform). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Note: This is a generalized protocol. Specific conditions and safety precautions must be carefully considered for each individual reaction.

The Evolution of Synthetic Strategies: Towards Milder and More Efficient Methods

The inherent limitations of the Skraup reaction spurred the development of more versatile and higher-yielding synthetic routes to the 1,6-naphthyridine core. These advancements were driven by the growing interest in the medicinal applications of this scaffold, which demanded more efficient ways to synthesize a diverse range of derivatives for structure-activity relationship (SAR) studies.

The Friedländer Annulation: A Versatile Condensation Approach

The Friedländer synthesis offers a milder and more convergent alternative to the Skraup reaction. This method involves the condensation of a 4-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene group, such as a ketone or an ester. The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration to form the 1,6-naphthyridine ring system.[9]

Key Advantages of the Friedländer Synthesis:

-

Milder Reaction Conditions: Avoids the use of strong, corrosive acids and high temperatures.

-

Greater Substrate Scope: Allows for the introduction of a wider variety of substituents on the newly formed ring.

-

Improved Regiocontrol: The regiochemical outcome is generally more predictable compared to the Skraup reaction.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,6-Naphthyridine

-

Step 1: Reactant Mixture. In a suitable solvent such as ethanol or dimethylformamide, dissolve the 4-aminonicotinaldehyde and the active methylene compound.

-

Step 2: Catalyst Addition. Add a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Step 3: Reaction. Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Step 4: Isolation. Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent under reduced pressure followed by purification.

Diagram: Generalized Friedländer Synthesis of 1,6-Naphthyridines

Caption: The Friedländer synthesis of 1,6-naphthyridines.

Modern Synthetic Innovations

The quest for even greater efficiency, milder conditions, and broader functional group tolerance has led to the development of several modern synthetic methodologies for the 1,6-naphthyridine core.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the rapid synthesis of complex heterocyclic libraries.[10] Several one-pot MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridines, often proceeding with high atom economy and in environmentally benign solvents like water.[11][12]

A recent and innovative approach involves the use of 1,6-naphthyridine-5,7-ditriflates as versatile intermediates. These bench-stable but highly reactive compounds can be engaged in one-pot difunctionalization reactions, allowing for the rapid and diverse substitution at the C5 and C7 positions. This method provides access to a wide range of drug-like molecules that would be difficult to prepare using traditional methods.[13]

The Rise of 1,6-Naphthyridines in Medicinal Chemistry

The synthetic accessibility of the 1,6-naphthyridine scaffold has fueled its exploration in medicinal chemistry, leading to the discovery of numerous compounds with significant therapeutic potential.

Kinase Inhibitors: Targeting the Engines of Cell Growth

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,6-naphthyridine core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.

A notable example is the development of AXL kinase inhibitors. Starting from a dual MET/AXL-targeted lead, researchers have optimized a series of 1,6-naphthyridinone derivatives to achieve high potency and selectivity for AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[14][15] Similarly, extensive structure-activity relationship (SAR) studies on quinazoline-based 1,6-naphthyridinones have led to the identification of potent MET kinase inhibitors with promising antitumor efficacy.[16] The SAR studies of 1H-imidazo[4,5-h][11][14]naphthyridin-2(3H)-ones as c-Met kinase inhibitors have also been reported.[17][18]

Diagram: General Structure-Activity Relationships for 1,6-Naphthyridine Kinase Inhibitors

Caption: Key positions for substitution on the 1,6-naphthyridine core for kinase inhibition.

PARP Inhibitors: A New Frontier in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The 1,6-naphthyridine scaffold has been successfully employed in the design of potent PARP inhibitors. For example, 1,3,4,5-tetrahydro-benzo[c][11][14]-naphthyridin-6-ones have been identified as a potent class of PARP-1 inhibitors.[19] The development of these compounds has involved careful optimization to enhance aqueous solubility and formulate them for intravenous administration, highlighting the importance of physicochemical properties in drug design.[20]

Challenges and Future Directions

Despite the significant progress in the synthesis and application of 1,6-naphthyridines, challenges remain. The development of highly regioselective and stereoselective synthetic methods for complex derivatives is an ongoing area of research. Furthermore, a deeper understanding of the structure-activity relationships for different biological targets will continue to drive the design of next-generation 1,6-naphthyridine-based therapeutics with improved efficacy and safety profiles.

The versatility of the 1,6-naphthyridine core suggests that its applications are far from exhausted. Future research will likely explore its potential in other therapeutic areas, as well as in the development of novel functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

From its first synthesis in 1958, the 1,6-naphthyridine core has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. The journey has been marked by the transition from harsh classical syntheses to elegant and efficient modern methodologies. This has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective inhibitors of key biological targets. As our understanding of disease biology deepens and synthetic methods continue to advance, the 1,6-naphthyridine scaffold is poised to remain a source of innovative therapeutics and functional molecules for years to come.

References

-

Zhuo, L., Wu, F., Wang, M., Xu, H., Yang, F., Tian, Y., Zhao, X., Ming, Z., Zhu, X., Hao, G., & Huang, W. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

-

Zhuo, L., Wu, F., Wang, M., Xu, H., Yang, F., Tian, Y., Zhao, X., Ming, Z., Zhu, X., Hao, G., & Huang, W. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]

-

White, A. W., Almassy, R., Calvert, A. H., Curtin, N. J., Griffin, R. J., Hostomsky, Z., Maegley, K., Newell, D. R., Srinivasan, S., & Golding, B. T. (2000). Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][11][14]- and [c][14][15]-naphthyridin-6-ones. Bioorganic & Medicinal Chemistry Letters, 10(19), 2195-2198. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][11][14]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Link]

-

Shimkin, K. W., Compton, J. R., Rosano, R. J., DeMeulenaere, K. E., Posey, N. D., & Martin, S. F. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

-

Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]

-

Zhuo, L., Wu, F., Wang, M., Xu, H., Yang, F., Tian, Y., Zhao, X., Ming, Z., Zhu, X., Hao, G., & Huang, W. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]

-

Zhang, T., Li, J., Ma, C., Li, W., Liu, Y., Zhang, J., ... & Geng, M. (2018). Efficient synthesis of 1, 9-substituted benzo [h][11][14] naphthyridin-2 (1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. ACS medicinal chemistry letters, 9(7), 635-640. [Link]

-

RSC Advances. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

-

Chemical Review and Letters. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

-

Wang, Y., Xu, Z. L., Ai, J., Peng, X., Lin, J. P., Ji, Y. C., ... & Long, Y. Q. (2013). Investigation on the 1, 6-naphthyridine motif: discovery and SAR study of 1H-imidazo [4, 5-h][11][14] naphthyridin-2 (3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 11(9), 1545-1562. [Link]

-

Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1, 6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641. [Link]

-

Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1, 6-Naphthyridin-2 (1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

ResearchGate. (n.d.). 1,6‐Naphthyridine‐based natural products. [Link]

-

Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Chemical & pharmaceutical bulletin, 6(3), 263-269. [Link]

-

Ikekawa, N. (1958). Studies on Naphthyridines. I. Synthesis of 1, 6-Naphthyridine. Chemical & pharmaceutical bulletin, 6(3), 263-269. [Link]

-

Parvin, T. (2024). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1, 6-Naphthyridin-2 (1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

Karche, N. P., Roy, T., Khairatkar-Joshi, N., Shinde, D. B., Kamal, A., & Shirsath, V. S. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly (ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & medicinal chemistry, 28(24), 115819. [Link]

-

Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1, 6-Naphthyridin-2 (1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

Wang, Y., Xu, Z. L., Ai, J., Peng, X., Lin, J. P., Ji, Y. C., ... & Long, Y. Q. (2013). Investigation on the 1, 6-naphthyridine motif: discovery and SAR study of 1H-imidazo [4, 5-h][11][14] naphthyridin-2 (3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 11(9), 1545-1562. [Link]

-

Future Medicinal Chemistry. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]

-

R Discovery. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemrevlett.com [chemrevlett.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Design and synthesis of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Part 3: In vitro evaluation of 1,3,4,5-tetrahydro-benzo[c][1,6]- and [c][1,7]-naphthyridin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of Dihalogenated Naphthyridines: A Technical Guide for Advanced Research

Introduction: The Naphthyridine Scaffold and the Transformative Role of Dihalogenation

The naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its inherent biological activity and versatile electronic properties have led to the development of numerous derivatives with a wide spectrum of applications, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8][9] Furthermore, their unique photophysical characteristics make them promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.[10][11]

The introduction of two halogen atoms onto the naphthyridine core, creating dihalogenated naphthyridines, significantly enhances the synthetic versatility and therapeutic potential of this scaffold. Halogenation provides key reactive handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[12] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of dihalogenated naphthyridines, offering researchers a comprehensive resource for leveraging these powerful building blocks in their own investigations.

Part 1: Synthetic Strategies for Dihalogenated Naphthyridines

The regioselective synthesis of dihalogenated naphthyridines is a critical first step in their utilization. The choice of halogenation agent and reaction conditions dictates the position of the halogens, which in turn influences the subsequent reactivity and biological activity of the molecule.

Regioselective Halogenation of Naphthyridine Cores

Direct halogenation of the naphthyridine ring system can be achieved using various reagents. The inherent electronic properties of the naphthyridine isomer, along with the presence of directing groups, play a crucial role in determining the regiochemical outcome of the reaction.[13] For instance, the conversion of naphthyridinones to their corresponding halo-naphthyridines is a frequently employed strategy, where the carbonyl group is transformed into a leaving group, typically a halide, through reaction with phosphoryl halides or phosphorus pentahalides.

A critical aspect of this process is achieving high regioselectivity. The use of directing groups can steer the halogenation to specific positions on the naphthyridine ring, providing a powerful tool for synthetic chemists.[13] For example, the metalation of a brominated naphthyridine derivative can proceed with high regioselectivity, allowing for the introduction of a second functional group at a defined position.[14][15]

Experimental Protocol: Synthesis of 2,6-dichloro-1,5-naphthyridine

This protocol outlines a representative procedure for the synthesis of a dihalogenated naphthyridine.

Materials:

-

1,5-naphthyridine-2,6-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-naphthyridine-2,6-dione in toluene.

-

Carefully add phosphorus oxychloride (POCl₃) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain 2,6-dichloro-1,5-naphthyridine.

Part 2: The Power of Cross-Coupling Reactions

Dihalogenated naphthyridines are invaluable precursors for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are the cornerstone of modern organic synthesis and are essential for the construction of complex drug candidates and functional materials.[16]

Palladium- and Cobalt-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are widely used to functionalize dihalogenated naphthyridines.[17][18] The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the reaction, allowing for the selective functionalization of one halogen over the other.[19]

More recently, cobalt-catalyzed cross-coupling reactions have emerged as a powerful alternative, often displaying a broader reaction scope and proving particularly useful for the functionalization of electron-deficient N-heterocycles like naphthyridines.[20] These reactions can be used to introduce a variety of alkyl and aryl groups onto the naphthyridine core.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Dichloronaphthyridine

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Dichloronaphthyridine derivative

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon atmosphere

-

Stirring hotplate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dichloronaphthyridine derivative, arylboronic acid (1.1 equivalents), palladium catalyst (e.g., 5 mol%), and base (2-3 equivalents).

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired mono- or diarylated naphthyridine.

Part 3: Applications in Medicinal Chemistry